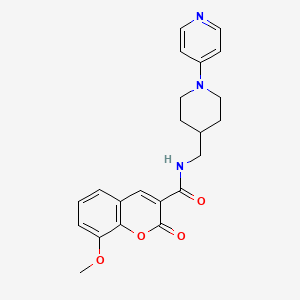![molecular formula C20H18ClN3O4 B2489860 1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 867135-97-5](/img/structure/B2489860.png)
1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Molecular Structure Analysis
The molecular formula of the compound is C13H12ClNO3 and its molecular weight is 265.69 . The specific molecular structure analysis was not found in the available resources.Applications De Recherche Scientifique
Antibacterial Activity
The compound has shown promise in the synthesis of novel molecules with potent antibacterial activity. For instance, a study explored the molecular docking and antibacterial activity of novel synthesized pyrazole derivatives. These compounds demonstrated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with the electron-withdrawing substitution showing a good effect against Gram-positive bacteria, and the electron-donating substitution displaying excellent inhibition against Gram-negative bacteria at a concentration level of 10 µg/mL. The use of molecular docking proved to be an effective tool for in silico screening of bioactive compounds, highlighting the compound's potential as a backbone for developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Anti-inflammatory and Antibacterial Properties
Another research avenue has been the synthesis of quinoline attached-furan-2(3H)-ones exhibiting both anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation. These compounds were less toxic compared to standards in terms of ulcerogenicity, which was supported by lipid peroxidation studies. Their antibacterial activities were particularly noted against Staphylococcus aureus and Escherichia coli, with certain compounds showing significant MIC values against both bacteria. This research underscores the potential of using this compound as a scaffold for developing drugs with dual anti-inflammatory and antibacterial properties, offering a promising approach for new classes of antineoplastic agents (Alam et al., 2011).
Antitubercular Activity
The compound also serves as a precursor in the synthesis of molecules with antitubercular activity. A study on the synthesis and biological evaluation of chalcones and acetyl pyrazoline derivatives comprising the furan nucleus as antitubercular agents demonstrated the potential of these synthesized compounds in screening against tuberculosis. This indicates the compound's utility in creating antitubercular agents, further enriching the pool of molecules available for treating this infectious disease (Bhoot, Khunt, & Parekh, 2011).
Mécanisme D'action
Target of Action
The compound contains a quinoline moiety, which is a common structural feature in many bioactive compounds. Quinoline derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Quinoline derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with quinoline derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
1-[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-11(25)24-16(9-15(23-24)17-5-4-6-28-17)13-7-12-8-18(26-2)19(27-3)10-14(12)22-20(13)21/h4-8,10,16H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFCOZVLKQDKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)


![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)
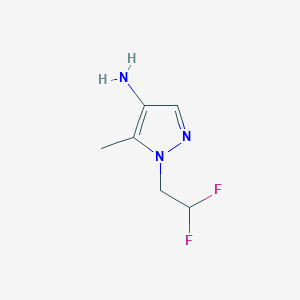
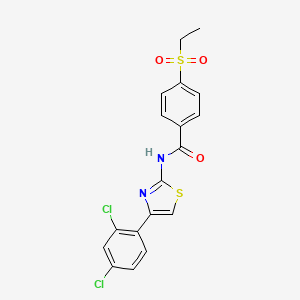
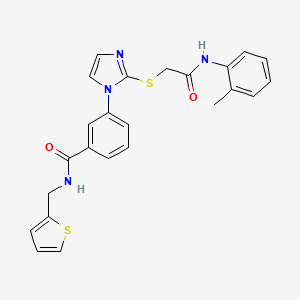
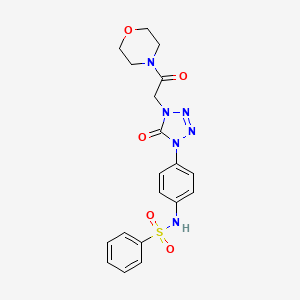
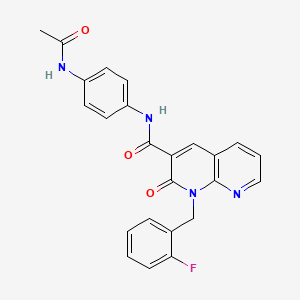
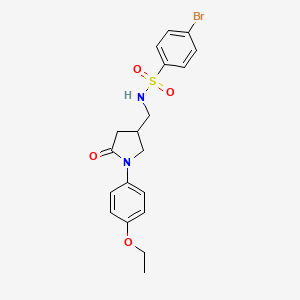
![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)
